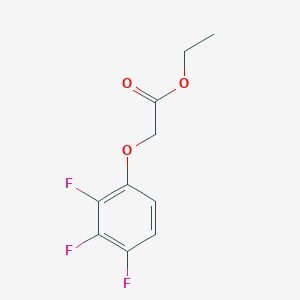

Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3,4-trifluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-8(14)5-16-7-4-3-6(11)9(12)10(7)13/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAVODFAWDLYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2,3,4 Trifluoro Phenoxy Acetate

Vibrational Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy

While a specific experimental FT-Raman spectrum for Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate is not widely published, the vibrational modes can be predicted based on its functional groups and by comparison with related phenoxyacetate (B1228835) compounds. walshmedicalmedia.comresearchgate.net FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations and is particularly effective for studying aromatic and conjugated systems. researchgate.net

The key vibrational modes expected for this compound would include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the trifluorophenyl ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl moiety would appear in the 2850-3000 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong and characteristic Raman band for the ester carbonyl group is anticipated around 1730-1750 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the trifluorophenyl ring typically produce multiple bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the trifluoro-substituted ring are expected to show strong absorptions in the 1100-1300 cm⁻¹ region.

Ether C-O-C Stretching: The asymmetric and symmetric stretching of the phenoxy ether linkage (Ar-O-CH₂) would produce characteristic bands, typically found in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

A summary of predicted characteristic FT-Raman bands is presented below.

Table 1: Predicted FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Group (-CH₂CH₃) |

| Carbonyl C=O Stretch | 1750 - 1730 | Ester |

| Aromatic C=C Stretch | 1600 - 1400 | Phenyl Ring |

| C-F Stretch | 1300 - 1100 | Trifluoro-substituent |

| Asymmetric C-O-C Stretch | 1270 - 1200 | Aryl Ether |

| Symmetric C-O-C Stretch | 1080 - 1020 | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental formula of a compound. For this compound, the molecular formula is C₁₀H₉F₃O₃. HR-MS analysis, often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), would be expected to show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds closely to the calculated theoretical exact mass. walisongo.ac.id This precise mass measurement allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Elemental Composition and Theoretical Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Nominal Mass | 238 u |

| Monoisotopic (Exact) Mass | 238.0504 u |

| Expected [M+H]⁺ Ion | 239.0578 |

| Expected [M+Na]⁺ Ion | 261.0398 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate components of a mixture and identify them based on their mass-to-charge ratio. In the context of this compound, LC-MS serves two primary functions: confirming identity and assessing purity. eurl-pesticides.eu

The liquid chromatography stage would separate the target compound from any unreacted starting materials, byproducts, or degradation products. The eluent from the LC column is then introduced into the mass spectrometer, which acts as a detector. A peak corresponding to the retention time of the title compound would exhibit a mass spectrum with a molecular ion (e.g., [M+H]⁺) at m/z 239.06. The presence of a single major peak with the correct mass confirms the high purity of the sample. Any additional peaks would indicate the presence of impurities, which could then be tentatively identified by their respective mass spectra. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and intermolecular interactions. rsc.orgyoutube.com

While the single-crystal X-ray structure of this compound has not been reported in the surveyed literature, analysis of closely related compounds provides significant insight into its likely solid-state conformation and packing. A relevant analog is Ethyl 2-(4-chloro-3-methylphenoxy)acetate. researchgate.net The crystallographic data for this compound reveals that the molecule adopts a nearly planar conformation, with the pendant ethyl chain lying in the plane of the substituted benzene (B151609) ring. researchgate.net This planarity is also observed in other phenoxyacetate derivatives, such as Ethyl 2-[2-(4-oxo-4 H-chromen-2-yl)phenoxy]acetate, where it is stabilized by intramolecular interactions. nih.gov It is highly probable that this compound would adopt a similar planar conformation.

Table 3: Crystallographic Data for the Related Compound Ethyl 2-(4-chloro-3-methylphenoxy)acetate

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₃ClO₃ | researchgate.net |

| Formula Weight | 228.66 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.0296 (3) | researchgate.net |

| b (Å) | 8.3258 (4) | researchgate.net |

| c (Å) | 10.6552 (5) | researchgate.net |

| α (°) | 106.031 (2) | researchgate.net |

| β (°) | 92.977 (2) | researchgate.net |

| γ (°) | 110.489 (2) | researchgate.net |

| Volume (ų) | 553.75 (5) | researchgate.net |

| Z | 2 | researchgate.net |

The analysis of crystal packing provides crucial information on the non-covalent forces that govern the supramolecular architecture of a solid. mdpi.comnih.gov In the crystal structure of the analog Ethyl 2-(4-chloro-3-methylphenoxy)acetate, the dominant intermolecular interaction is a pair of C-H···O hydrogen bonds between the aromatic ring of one molecule and the carbonyl oxygen of a neighboring, inversion-related molecule. researchgate.net This interaction results in the formation of centrosymmetric dimers, which are described by an R²₂(16) graph-set motif. researchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 2 2,3,4 Trifluoro Phenoxy Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate are employed to determine its fundamental electronic and structural properties.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves using a functional, such as B3LYP, with a basis set like 6-31G* to find the minimum energy conformation. nih.gov This calculation predicts key structural parameters. While specific experimental crystal structure data for this exact compound is not publicly available, theoretical calculations can provide reliable estimates of bond lengths, bond angles, and dihedral angles. For similar phenoxy acetate (B1210297) compounds, the pendant ethyl chain often adopts an extended conformation relative to the plane of the substituted benzene (B151609) ring. researchgate.net

Table 1: Predicted Structural Parameters for this compound This table presents hypothetical yet representative data based on DFT calculations for analogous structures.

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O-C (ether) Bond Angle | ~118° |

| O-C=O (ester) Bond Angle | ~125° |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, NBO)

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For a related compound, ethyl-2-(4-aminophenoxy)acetate, DFT calculations determined the HOMO energy to be -5.2648 eV and the LUMO energy to be -0.2876 eV, resulting in an energy gap of 4.9808 eV. mdpi.com It is expected that the trifluoro-substituent on this compound would lower the energies of both orbitals due to the electron-withdrawing nature of fluorine. Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by studying donor-acceptor interactions within the molecule, which are influenced by solvent and substituent effects. researchgate.net

Table 2: Representative Electronic Properties from DFT Calculations Based on data from analogous compounds. mdpi.com

| Property | Energy (eV) | Description |

| HOMO | -5.26 | Highest Occupied Molecular Orbital: Region of electron donation. |

| LUMO | -0.29 | Lowest Unoccupied Molecular Orbital: Region of electron acceptance. |

| Energy Gap (ΔE) | 4.97 | Indicates molecular reactivity and stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other. libretexts.orgchemrxiv.org In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show significant negative potential around the three fluorine atoms and the oxygen atoms of the ether and carbonyl groups, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. uq.edu.au MD simulations for this compound would involve placing the molecule in a simulated environment (like a box of solvent molecules) and calculating the forces on each atom to model its movement. uq.edu.au

These simulations are crucial for conformational analysis, revealing how the molecule flexes, rotates, and changes its shape. This is particularly important for understanding the flexibility of the ethyl acetate chain relative to the rigid trifluorophenoxy ring and how interactions with a solvent might favor certain conformations, which can be critical for its biological activity or material properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.gov To build a QSAR model, various molecular descriptors are calculated for a series of compounds.

The Topological Polar Surface Area (TPSA) is a key QSAR descriptor used to predict the transport properties of molecules, such as cell permeability. wikipedia.org It is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability. wikipedia.org For a molecule to cross the blood-brain barrier, a TPSA of less than 90 Ų is typically required. wikipedia.org

For the related compound Ethyl 2-(2,4,5-trifluorophenyl)acetate, the calculated TPSA is 26.3 Ų. nih.gov Given the structural similarity, the TPSA for this compound is expected to be in a similar range, suggesting it has the potential to readily permeate biological membranes.

Table 3: Key QSAR Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Weight | 234.17 g/mol riekemetals.com | Affects diffusion and transport properties. |

| TPSA (Estimated) | ~26.3 Ų nih.gov | Predicts membrane permeability and bioavailability. wikipedia.org |

| LogP (Estimated) | ~2.4 | Indicates the lipophilicity of the molecule. |

Octanol-Water Partition Coefficient (LogP) Predictions

The octanol-water partition coefficient (LogP) is a crucial parameter in computational chemistry, providing a measure of a compound's lipophilicity, or its preference for a non-polar solvent (octanol) versus a polar solvent (water). This value is critical in predicting the environmental fate and biological activity of a molecule. A higher LogP value indicates greater lipophilicity, while a lower value suggests higher hydrophilicity.

The presence of three fluorine atoms on the phenyl ring of this compound is expected to significantly influence its LogP value. Fluorine is the most electronegative element, and its substitution onto an aromatic ring generally increases the lipophilicity of the molecule. This is due to the fact that the highly polarized C-F bonds are less available for hydrogen bonding with water compared to C-H bonds. Therefore, it is anticipated that the LogP value for this compound would be higher than that of ethyl phenoxyacetate (B1228835).

To provide a comparative context, the LogP values for related compounds are presented below.

| Compound Name | LogP Value | Type |

| Phenoxyacetic acid | 1.34 | Experimental nih.govwikipedia.org |

| Ethyl phenoxyacetate | 2.348 | Estimated thegoodscentscompany.com |

This table presents LogP values for compounds structurally related to this compound to provide a comparative reference.

Hydrogen Bond Donor and Acceptor Analysis

Hydrogen bonding plays a critical role in determining the physical and chemical properties of a molecule, including its solubility, boiling point, and interaction with biological targets. A hydrogen bond donor is a molecule that contains a hydrogen atom attached to a highly electronegative atom (like oxygen, nitrogen, or fluorine), while a hydrogen bond acceptor is a molecule that has a lone pair of electrons on an electronegative atom.

In the structure of this compound, there are no traditional hydrogen bond donors, as all hydrogen atoms are bonded to carbon atoms. However, the molecule possesses several potential hydrogen bond acceptor sites. The oxygen atoms of the ether linkage and the carbonyl group of the ester moiety have lone pairs of electrons and can act as hydrogen bond acceptors. The three fluorine atoms on the phenyl ring, with their high electronegativity, could also potentially participate in weaker hydrogen bonding interactions.

Computational studies on related molecules, such as poly(p-phenylene terephthalamide), have shown the importance of hydrogen bonding between carbonyl groups and N-H centers in defining the crystal structure. arxiv.org While this compound lacks the N-H donor, the principle of the carbonyl oxygen acting as a potent hydrogen bond acceptor remains relevant.

The analysis of hydrogen bond donor and acceptor capabilities is summarized in the table below.

| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 0 | 5 (2 oxygen atoms, 3 fluorine atoms) |

This table outlines the predicted number of hydrogen bond donors and acceptors for this compound based on its molecular structure.

Non-Linear Optical (NLO) Properties and Charge Transfer Phenomena

Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. acs.org These properties are of significant interest for applications in telecommunications, optical computing, and photonics. acs.org Molecules with significant NLO responses often feature a π-conjugated system and a large change in dipole moment upon excitation, which is facilitated by intramolecular charge transfer (ICT). bohrium.com

The structure of this compound, with its aromatic ring and ester group, suggests the potential for NLO activity. The trifluorinated phenyl ring acts as an electron-withdrawing group due to the high electronegativity of the fluorine atoms. The phenoxy group, in turn, can act as an electron-donating group. This donor-acceptor character across the molecule can facilitate intramolecular charge transfer upon photoexcitation, a key requirement for NLO response.

While specific NLO measurements for this compound are not available, the structural features point towards a potential for such properties. The charge transfer characteristics, influenced by the trifluorinated ring, are a key area for future computational and experimental investigation.

| Feature | Role in NLO Properties |

| Trifluorinated Phenyl Ring | Electron-withdrawing group, facilitates charge separation. |

| Phenoxy-acetate Moiety | Can act as an electron-donating system. |

| π-Conjugated System | Allows for delocalization of electrons and charge transfer. |

This table summarizes the structural features of this compound that are relevant to its potential non-linear optical and charge transfer properties.

Applications in Chemical Research and Development

Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate as a Versatile Synthetic Intermediate

The general structure of ethyl phenoxyacetate (B1228835) derivatives serves as a foundational template in the synthesis of more elaborate molecules. The core scaffold can be synthesized through the alkylation of a phenol (B47542) with an alkylating agent like ethyl chloroacetate (B1199739). walisongo.ac.id This straightforward formation makes compounds like this compound valuable intermediates. By modifying the starting phenol, a diverse range of substituted phenoxyacetates can be created for specific research applications.

For instance, the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate highlights a typical Williamson ether synthesis used to create these intermediates. walisongo.ac.id Similarly, reacting 4-chloro-3-methylphenol (B1668792) with ethyl chloroacetate produces the corresponding phenoxyacetate derivative in high yield. researchgate.net These examples demonstrate the utility of the phenoxyacetate core as a reliable platform for building molecular complexity. The trifluorinated version, this compound, is thus a key intermediate for introducing fluorine atoms into target molecules, a common strategy in medicinal chemistry and materials science to modulate biological and physical properties. nih.gov

| Final Product | Starting Phenol | Solvent | Yield (%) |

|---|---|---|---|

| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Eugenol | DMF | 91% walisongo.ac.id |

| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | 4-chloro-3-methylphenol | Acetone | 85% researchgate.net |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 2-mercapto-3-phenylquinazolin-4(3H)-one | DMF | 65% nih.gov |

Role as a Building Block for Complex Organic Molecules

As a building block, this compound provides a trifluorophenyl ether moiety that can be incorporated into larger, more complex molecular architectures. The ester functional group is particularly useful as it can undergo various transformations such as hydrolysis, amidation, or reduction to an alcohol, providing multiple pathways for further derivatization.

A key example of a related structure being used as a building block is the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov In this process, 2-mercapto-3-phenylquinazolin-4(3H)-one is reacted with ethyl chloroacetate in an alkaline environment to yield the target quinazolinone derivative. nih.gov This reaction showcases how the ethyl acetate portion can be attached to a complex heterocyclic system. By analogy, this compound could be used to synthesize novel trifluorinated quinazolinone analogues or other complex heterocyclic compounds, which are significant structural motifs in pharmaceutical chemistry.

Reagents for Specific Chemical Transformations

In modern organic synthesis, reagents are often designed for highly specific transformations, such as those involving radical intermediates under photoredox catalysis. acs.org These reactions, often initiated by visible light, allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org Electron-donor-acceptor (EDA) complexes are also pivotal in initiating such radical reactions. d-nb.info

Radical acceptors are crucial components in C-H alkylation reactions, where they capture transient radical species to form new chemical bonds. In the context of photoredox catalysis, a photocatalyst, upon excitation by visible light, can initiate a single-electron-transfer (SET) process to generate radical intermediates from suitable precursors. acs.org These radicals can then engage in further reactions.

While phenoxyacetate structures are versatile, specific research into metal-free, photocatalytic cross-electrophile coupling has identified other molecules as highly effective radical acceptors. nih.gov For instance, in a recently developed method for the C1 homologation and alkylation of carboxylic acids, an ethyl glyoxalate-derived sulfonyl hydrazone functions as a "bench-stable and easy-to-handle crystalline radical acceptor". nih.govuva.nl This approach employs Eosin Y as an organophotocatalyst under visible light to couple carboxylic acid-derived redox-active esters with the sulfonyl hydrazone acceptor. uva.nl

C1 homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. A novel, metal-free photocatalytic method has been developed as a safer and more broadly applicable alternative to the traditional Arndt-Eistert reaction. nih.govuva.nl This technique relies on the deoxygenative cross-electrophile coupling of redox-active esters (derived from carboxylic acids) with a specific radical acceptor. uva.nl

The key reagent in this transformation is ethyl glyoxalate-derived 4-trifluoromethyl-phenyl sulfonyl hydrazone, which serves as the radical acceptor. nih.govresearchgate.net The reaction proceeds under mild conditions using a photocatalyst and a reductive quencher, such as Hantzsch ester. nih.gov This methodology has been successfully applied to a variety of substrates, including N-Boc protected cyclic and linear proteogenic amino acids, affording the desired one-carbon homologated ethyl esters in good yields. nih.gov This approach not only avoids the use of hazardous reagents like diazomethane (B1218177) but also proves effective for the late-stage functionalization of complex peptides. uva.nl

| Starting Carboxylic Acid (as Redox-Active Ester) | Yield of Homologated Product (%) nih.gov |

|---|---|

| N-Boc-(L)-Proline | 90% |

| N-Boc-(D)-Proline | 88% |

| N-Boc-nipecotic acid | 75% |

| N-Boc-(L)-Phenylalanine | 70% |

| N-Boc-(L)-Leucine | 80% |

Research in Medicinal Chemistry and Biological Target Interaction Studies

Exploration of Potential Biological Activities of Fluorinated Phenoxyacetates

The unique properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, make fluorinated compounds a subject of intense study. These characteristics can enhance metabolic stability, binding affinity, and lipophilicity, leading to a wide spectrum of potential biological activities.

Fluorinated compounds are a cornerstone in the development of antimicrobial agents. The introduction of fluorine into a molecular scaffold can drastically alter its ability to inhibit the growth of pathogenic microorganisms.

Research into various heterocyclic scaffolds has demonstrated the efficacy of fluorination. For instance, fluorinated isatin (B1672199) derivatives have shown significant antagonistic effects against the oomycete P. cactorum and the ascomycete F. oxysporum, in some cases outperforming reference fungicides. mdpi.com Similarly, studies on 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea (B124793) derivatives revealed that many of the tested compounds were significantly active against both gram-positive and gram-negative bacteria. researchgate.net The success of the fluoroquinolones as a class of antibiotics further underscores the value of fluorine in antibacterial drug design. nih.gov

Phenolic compounds and their derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt the bacterial cytoplasmic membrane. nih.gov The hydrophobicity of these molecules plays a key role in their mechanism of action, allowing them to interfere with the lipid bilayer of bacterial cells. nih.gov While specific studies on Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate are limited, research on related structures provides insight. For example, an ethyl acetate (B1210297) extract containing 2-(2,2,3,3-tetrafluoropropanoyl) cyclohexane-1,4-dione was found to inhibit the formation of biofilms and decrease attachment efficiency in P. aeruginosa. nih.govnih.gov Furthermore, phenylacetic acid, a related aromatic acetate, has been identified as an antimicrobial compound effective against bacteria and yeast like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov General screening of phenoxy derivatives has shown that they can exhibit inhibitory effects against a range of microorganisms. researchgate.net

Table 1: Antimicrobial Activity of Selected Fluorinated and Related Compounds

| Compound/Extract Class | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| Fluorinated Isatin Derivatives | P. cactorum, F. oxysporum (Fungi) | Antagonistic effect, superior to some reference fungicides. | mdpi.com |

| Thiourea Derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity. | researchgate.net |

| Ethyl acetate extract with fluorinated diketone | P. aeruginosa | Inhibition of biofilm formation. | nih.govnih.gov |

| Phenylacetic acid | S. aureus, E. coli, C. albicans | Antibiotic activity. | nih.gov |

The potential of ethyl acetate extracts and fluorinated compounds in modulating inflammatory responses is an active area of research. Inflammation is a complex biological process, and compounds that can interfere with inflammatory pathways are valuable therapeutic candidates.

Studies on various ethyl acetate extracts have demonstrated significant anti-inflammatory effects both in vitro and in vivo. For example, an ethyl acetate fraction of Belamcanda chinensis was shown to reduce paw edema in mice, a classic model for inflammation. nih.gov Similarly, extracts from Sarcodia ceylanica and Cnidium officinale have been shown to inhibit the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. nih.govresearchgate.net These extracts often contain a mixture of phenolic compounds, whose anti-inflammatory activity is linked to their antioxidant properties and their ability to down-regulate key signaling pathways like NF-κB. nih.govresearchgate.netmdpi.com

The role of fluorine in anti-inflammatory drugs is well-established. In the steroidal anti-inflammatory drug fluticasone (B1203827) propionate, a fluorine atom strategically placed at the 9-position enhances the drug's potency by increasing the acidity of a nearby hydroxyl group, which in turn inhibits undesirable oxidation. nih.gov This demonstrates how fluorine substitution can fine-tune the electronic properties of a molecule to improve its therapeutic profile.

Table 2: Anti-inflammatory Effects of Related Extracts and Compounds

| Compound/Extract | Model System | Key Findings | Reference |

|---|---|---|---|

| Ethyl Acetate Extract of Belamcanda chinensis | Carrageenan-induced paw edema in mice | Dose-dependent reduction of paw edema. | nih.gov |

| Ethyl Acetate Extract of Sarcodia ceylanica (PD1) | LPS-induced macrophages; Carrageenan-induced rat paw edema | Inhibited iNOS expression; reduced paw edema and leukocyte infiltration. | nih.gov |

| Ethyl Acetate Extract of Cnidium officinale | LPS-stimulated RAW264.7 and THP-1 cells | Inhibited production of NO, PGE2, TNF-α, iNOS, and COX-2. | researchgate.net |

| Fluticasone Propionate | Steroidal anti-inflammatory drug | Fluorine at C9 position enhances potency by inhibiting metabolic oxidation. | nih.gov |

Fluorinated molecules and phenoxyacetate (B1228835) derivatives have shown considerable promise in anticancer research and as enzyme inhibitors. The ability of fluorine to alter molecular properties can lead to enhanced binding to enzyme active sites or interference with cancer cell proliferation.

Fluorine-containing compounds are prevalent in oncology. For example, fluorotaxoids have demonstrated substantially higher potencies than paclitaxel (B517696) against drug-sensitive cancer cell lines and even more impressive activity against multidrug-resistant lines. nih.gov A novel coumarin (B35378) derivative, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, was found to inhibit the malignant biological behaviors of colorectal cancer by preventing the phosphorylation and nuclear translocation of the STAT3 protein. researchgate.net

The phenoxyacetate scaffold is also a key component in the design of enzyme inhibitors. A study on phenoxyacetate ester Schiff base derivatives identified several compounds with potent α-glucosidase inhibitory activity, with some showing better performance than the standard drug acarbose. nih.gov One of these compounds also demonstrated promising anti-cancer capacity against bladder cancer cells while being non-toxic to normal cells. nih.gov Research on a chalcone (B49325) derivative containing a phenoxyacetate moiety, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, revealed inhibitory effects against cholinesterases and glutathione (B108866) S-transferase. nih.gov The general principle of enzyme inhibition by fluoro compounds often involves the fluoro-analogue acting as a substrate mimic that, upon enzymatic processing, inactivates the enzyme. researchgate.net

Table 3: Anticancer and Enzyme Inhibition Activity of Related Compounds

| Compound Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Fluorotaxoids | Anticancer | Highly potent against drug-sensitive and multidrug-resistant cancer cell lines. | nih.gov |

| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate | Anticancer (Colorectal) | Inhibits cancer cell proliferation, migration, and invasion by targeting STAT3. | researchgate.net |

| Phenoxyacetate ester Schiff bases | α-glucosidase inhibition | Potent inhibition, superior to acarbose; also showed anticancer potential. | nih.gov |

| Chalcone phenoxyacetate derivative | Enzyme inhibition | Inhibited cholinesterases and glutathione S-transferase. | nih.gov |

Influence of Fluorine Substitution on Molecular Interactions with Biological Targets

The substitution of hydrogen with fluorine can profoundly affect how a molecule interacts with its biological target. These effects stem from changes in lipophilicity, metabolic stability, and electronic character, which are critical for a compound's pharmacokinetic and pharmacodynamic profiles.

While this compound contains three separate fluorine atoms, the related trifluoromethyl (-CF3) group is a common motif in medicinal chemistry, and its effects on molecular properties are well-documented.

Fluorine substitution also significantly impacts the chemical reactivity of aromatic rings. The presence of multiple electron-withdrawing fluorine atoms can make the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution. acgpubs.org It has been demonstrated that fluorine atoms linked to quinoxaline (B1680401) or benzofuroxan (B160326) rings show a tendency to be replaced by nucleophiles like methoxy (B1213986) groups. nih.govresearchgate.net This increased reactivity is a key consideration in both the synthesis and the metabolic pathways of polyfluorinated aromatic compounds.

Structure-Activity Relationship (SAR) studies are essential for rationally designing more potent and selective drugs. For fluorinated compounds, SAR analyses focus on how the number, position, and type of fluorine substituents influence biological activity.

In the development of antimicrobial agents, SAR studies have provided clear insights. For example, in a series of thiourea derivatives, the presence of chloro and methyl groups on the phenyl ring was found to be important for enhancing antimicrobial activity. researchgate.net For fluoroquinolones, the fluorine atom at position 6 and the substituent at position 7 are critical for their antibacterial spectrum and potency. nih.gov

SAR studies are also crucial in other therapeutic areas. In the design of hypnotic agents based on fluorine-substituted phenyl acetate derivatives, a clear relationship was established between the substitution pattern and affinity for the GABAA receptor. nih.gov Similarly, for 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B), halogen substituents like fluorine were found to be capable of forming halogen bonds with amino acid residues in the enzyme's active site, contributing to their inhibitory activity. frontiersin.org These studies highlight that the biological effect of fluorination is highly dependent on the specific molecular scaffold and its interaction with the biological target, making SAR an indispensable tool in the optimization of fluorinated drug candidates. researchgate.netmdpi.com

No Information Found for "this compound"

Extensive research across multiple chemical databases and scientific literature has yielded no specific information on the compound "this compound." This includes searches for its synthesis, properties, and any studies related to its potential applications in medicinal chemistry.

As a result, it is not possible to generate an article focusing on the design principles of this specific compound for fluorinated pharmaceuticals, as no published data appears to exist. The compound may be novel, theoretical, or not yet described in accessible literature.

Therefore, the requested article, with its specific outline and focus, cannot be created.

Alternative Suggestion:

While information on "this compound" is unavailable, a significant body of research exists on the design principles of fluorinated pharmaceuticals in general, as well as on various classes of phenoxyacetate derivatives with demonstrated biological activities.

If you are interested, an article could be generated on one of the following related topics:

General Principles of Fluorine in Medicinal Chemistry: This would explore how the unique properties of fluorine (e.g., electronegativity, size, ability to form strong bonds with carbon) are exploited to modulate the pharmacokinetic and pharmacodynamic properties of drugs.

Medicinal Chemistry of Phenoxyacetic Acid Derivatives: This could discuss the structure-activity relationships of various substituted phenoxyacetic acids that have been investigated for a range of biological targets.

Design of Polyfluorinated Aromatic Compounds in Drug Discovery: This would focus on the strategies and rationale behind incorporating multiple fluorine atoms onto aromatic rings in the design of new therapeutic agents.

Please advise if you would like to proceed with an article on one of these alternative subjects.

Research in Agrochemical Applications

Herbicidal Properties of Fluorinated Phenoxyacetate (B1228835) Analogues

Phenoxyacetic acid derivatives have long been established as a significant class of herbicides used to control broadleaf weeds. nih.gov Their mechanism of action often involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. researchgate.net The herbicidal efficacy and selectivity of these compounds can be finely tuned by altering the substituents on the aromatic ring. nih.gov

The incorporation of fluorine atoms into the phenoxy ring is a key strategy in modern herbicide design. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability and increase the lipophilicity of the molecule, which can improve its uptake and transport within the plant. researchgate.net Research into fluorinated N-phenylalkanesulfonamides has demonstrated the impact of fluorine substitution on herbicidal activity. nih.gov

Studies on various fluorinated phenoxyacetate analogues have shown that the position and number of fluorine atoms are critical for herbicidal potency. For instance, in a series of novel pyridazine (B1198779) derivatives, a substituted phenoxy group at the 3-position was found to be crucial for activity, with electron-withdrawing groups on the benzene (B151609) ring enhancing herbicidal effects. fao.org Some of these compounds exhibited excellent herbicidal activity at low application rates. fao.org Similarly, research on α-trifluoroanisole derivatives containing phenylpyridine moieties has yielded compounds with potent, broad-spectrum herbicidal activity against both broadleaf and grass weeds. nih.gov

While specific herbicidal data for Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate is not extensively published in publicly available literature, the principles derived from its analogues suggest its potential as a selective herbicide. The trifluoro-substitution pattern is a key area of interest for modulating biological activity.

Interactive Table: Herbicidal Activity of Selected Fluorinated Analogues

| Compound/Analogue Class | Weeds Targeted | Key Findings | Reference(s) |

| Substituted 2-phenylpyridines | Broadleaf and grass weeds | Introduction of a trifluoroanisole moiety resulted in broad-spectrum herbicidal activity. Compound 7a showed >70% inhibition at 18.75 g a.i./hm². | nih.gov |

| 3-(substituted phenoxy)pyridazines | Spirodela polyrrhiza, various greenhouse weeds | A substituted phenoxy group was essential for high herbicidal activity. Some compounds were effective at doses as low as 7.5 g ha⁻¹. | fao.org |

| N-phenylalkanesulfonamides | Various plant species | Structure-activity relationships demonstrated the importance of fluorine substitution for herbicidal action. | nih.gov |

| 3-Aryl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles | Brassica campestris L | Displayed moderate to good selective herbicidal activity against certain broadleaf weeds. | researchgate.net |

Fungicidal Efficacy of Related Fluorinated Compounds

The structural motifs present in this compound are also found in compounds investigated for fungicidal properties. The inclusion of fluorine is a common strategy in the development of modern fungicides to enhance efficacy and stability. researchgate.net For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit significant antifungal activities against a range of plant pathogens, including various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.gov

Research has shown that many fluorinated compounds are effective against fungi. fao.org The presence of a trifluoromethyl group, in particular, is a feature of many successful fungicides. This is often attributed to the group's ability to increase the metabolic stability and lipophilicity of the molecule, aiding its penetration into the fungal cell. researchgate.net While direct fungicidal testing data for this compound is limited, the broader class of fluorinated aromatic ethers and related structures continues to be a promising area for the discovery of new antifungal agents. nih.gov

Environmental Fate and Metabolism of Agrochemicals

The environmental fate of agrochemicals is a critical aspect of their evaluation, determining their persistence, mobility, and potential impact on non-target organisms and ecosystems. For phenoxyacetic acid herbicides and their fluorinated analogues, degradation can occur through several mechanisms, including biological and photolytic processes. nih.gov The persistence of these herbicides can vary significantly depending on environmental conditions. nih.govkpu.ca

The ester group in compounds like this compound is susceptible to hydrolysis in soil and water, which would release the corresponding phenoxyacetic acid. oregonstate.edu The rate of this hydrolysis is influenced by pH and temperature. The resulting acid is generally more mobile in the environment. The trifluorinated phenyl ring is relatively stable, but microbial degradation can eventually lead to ring cleavage. Photolysis, or degradation by sunlight, can also contribute to the breakdown of these compounds in aquatic environments or on plant surfaces. acs.org

The metabolism of phenoxyacetate herbicides in plants and microorganisms typically proceeds through several phases. ucanr.edu

Phase I Reactions: These initial reactions introduce or expose functional groups. For phenoxyacetate esters, hydrolysis of the ester linkage to the parent carboxylic acid is a primary step. ucanr.edu This is often followed by oxidation reactions, such as hydroxylation of the aromatic ring. bohrium.com

Phase II Reactions: The metabolites from Phase I are often conjugated with endogenous molecules like sugars, amino acids, or glutathione (B108866). ucanr.edu This process generally increases water solubility and detoxifies the compound, preparing it for sequestration within the plant. ucanr.edu

Phase III Reactions: In plants, these conjugated metabolites can be further processed and incorporated into insoluble residues like lignin (B12514952) or compartmentalized into the cell vacuole. ucanr.edu

For chlorinated phenoxyacetic acids, common metabolites identified in environmental and biological samples include the corresponding chlorophenols. nih.gov For example, 2,4-dichlorophenoxyacetic acid (2,4-D) can be metabolized to 2,4-dichlorophenol. nih.gov It is plausible that the metabolism of this compound would similarly lead to the formation of 2,3,4-trifluorophenol (B133511) as a primary metabolite following initial hydrolysis and subsequent degradation steps. The identification of such metabolites is crucial, as they can sometimes be more persistent or toxic than the parent compound. nih.gov Advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used to detect and quantify these herbicides and their transformation products in environmental samples. nih.govnih.gov

Interactive Table: Common Metabolic Reactions and Metabolites of Phenoxy Herbicides

| Metabolic Reaction | Description | Common Metabolites | Reference(s) |

| Hydrolysis | Cleavage of the ester linkage of ester-formulated herbicides. | Phenoxyacetic acids (e.g., 2,4-D acid) | oregonstate.eduucanr.edu |

| Oxidation | Introduction of hydroxyl (-OH) groups onto the aromatic ring. | Hydroxylated phenoxyacetic acids | bohrium.com |

| Side-chain degradation | Cleavage of the acetic acid side chain. | Phenols (e.g., 2,4-Dichlorophenol) | nih.gov |

| Conjugation | Attachment of sugars or amino acids to the herbicide or its metabolites. | Glycoside or amino acid conjugates | ucanr.edubohrium.com |

Investigation of Derivatives and Structural Analogues of Ethyl 2 2,3,4 Trifluoro Phenoxy Acetate

Synthesis and Characterization of Novel Fluorinated Arylacetate Derivatives

The synthesis of novel fluorinated arylacetate derivatives, including Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate, can be achieved through established synthetic methodologies, most notably the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target compound, this would typically involve the reaction of 2,3,4-trifluorophenol (B133511) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base.

A general synthetic protocol for such a reaction would involve dissolving 2,3,4-trifluorophenol in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). walisongo.ac.id A base, such as potassium carbonate, is then added to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. Subsequently, ethyl bromoacetate is added to the reaction mixture, which is then heated to facilitate the S_N2 reaction, yielding this compound. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard workup and chromatographic procedures.

The characterization of these newly synthesized fluorinated arylacetate derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group protons—a triplet around 1.3 ppm for the methyl group (CH₃) and a quartet around 4.2 ppm for the methylene (B1212753) group (CH₂). bris.ac.ukyoutube.com The protons of the phenoxyacetyl moiety's methylene group (O-CH₂) would likely appear as a singlet at approximately 4.7 ppm. walisongo.ac.id The aromatic protons on the trifluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. For this compound, distinct signals would be expected for the carbonyl carbon of the ester (around 168 ppm), the carbons of the ethyl group, and the carbons of the aromatic ring. docbrown.info The carbons attached to fluorine atoms will show characteristic splitting patterns (C-F coupling).

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds, providing information on the chemical environment of each fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A strong absorption peak around 1760 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. walisongo.ac.idresearchgate.net Other significant peaks would include those for C-O-C stretching of the ether linkage and C-F stretching vibrations in the aromatic ring. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (234.17 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ester and ether bonds. researchgate.net

The following table summarizes the expected characterization data for this compound based on analysis of similar compounds.

| Technique | Expected Features |

| ¹H NMR | Triplet (~1.3 ppm, 3H), Quartet (~4.2 ppm, 2H), Singlet (~4.7 ppm, 2H), Complex multiplets (aromatic region) |

| ¹³C NMR | ~14 ppm (CH₃), ~62 ppm (OCH₂), ~67 ppm (OCH₂Ar), ~105-150 ppm (Ar-C, with C-F splitting), ~168 ppm (C=O) |

| IR (cm⁻¹) | ~1760 (C=O stretch), ~1200-1000 (C-O-C stretch), ~1100-1000 (C-F stretch) |

| Mass Spec (m/z) | Molecular ion peak at ~234, fragments corresponding to loss of ethoxy, ethyl acetate (B1210297), etc. |

Structure-Property and Structure-Function Correlations in Analogues

The relationship between the chemical structure of fluorinated arylacetates and their physical, chemical, and biological properties is a subject of extensive research. The number and position of fluorine atoms on the aromatic ring, as well as modifications to the acetate side chain, can significantly influence the compound's characteristics.

Biological Activity: Many phenoxyacetic acid derivatives exhibit herbicidal activity. mdpi.comnih.gov The biological activity of these compounds is closely linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetic acid herbicides have demonstrated that lipophilicity and electronic parameters are key determinants of their efficacy. nih.govmdpi.com The trifluoromethyl group, a common substituent in agrochemicals, is known to enhance the biological activity of many compounds. epa.gov

In the context of enzyme inhibition, fluorinated ketones, which can be considered analogues of the ester functional group after hydrolysis, have been designed as potent inhibitors of serine proteases. nih.gov The fluorine atoms can stabilize the tetrahedral intermediate formed during catalysis, leading to tighter binding to the enzyme's active site. nih.gov

The following table presents data on the herbicidal activity of some phenoxyacetic acid derivatives, illustrating the effect of substitution on their biological function.

| Compound | Substitution Pattern | Herbicidal Activity (ED₅₀, g/ha) |

| (S)-IB7 | 2,4-dichloro | 22.8 |

| (R)-IB7 | 2,4-dichloro | 186.3 |

| (rac)-IB7 | 2,4-dichloro | 78.5 |

| (S)-IB10 | 4-chloro-2-methyl | - |

| (R)-IB10 | 4-chloro-2-methyl | - |

Data adapted from a study on optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates, demonstrating stereoselective herbicidal activity. nih.gov

Rational Design of Modified Structures for Enhanced Specificity

The rational design of novel molecules with enhanced specificity for a particular biological target is a cornerstone of modern drug and agrochemical discovery. This process often involves modifying a lead compound, such as this compound, to optimize its interaction with the target while minimizing off-target effects.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how different structural modifications will affect the binding of a molecule to a target protein. nih.gov For example, if the target is an enzyme, researchers can design analogues that better fit the active site or form specific interactions with key amino acid residues.

The introduction of fluorine atoms is a common strategy in rational drug design. nih.gov Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing binding affinity and selectivity. nih.gov Furthermore, the strategic placement of fluorine can block sites of metabolic degradation, thereby increasing the bioavailability and duration of action of a compound. nih.gov

For instance, in the design of enzyme inhibitors, the ester group of this compound could be replaced with a trifluoromethyl ketone to create a transition-state analogue inhibitor with potentially high potency and selectivity. nih.gov QSAR models can also guide the design process by identifying the physicochemical properties that are most important for the desired biological activity, allowing for the targeted synthesis of compounds with optimized properties. nih.govnih.gov The design of novel isatin (B1672199) derivatives as potential CDK2 inhibitors is one example where computational chemistry methods have been successfully applied. mdpi.com

The following table lists some common structural modifications and their potential impact on the properties of this compound analogues.

| Structural Modification | Potential Effect | Rationale |

| Varying the number and position of fluorine atoms | Altered lipophilicity, electronic properties, and binding affinity | Fine-tuning interactions with the target and modulating membrane permeability. |

| Replacing the ethyl ester with other alkyl esters | Modified steric bulk and hydrolysis rate | Optimizing fit within a binding pocket and controlling the release of the active acid form. |

| Introducing other substituents on the aromatic ring | Altered steric and electronic properties | Exploring new binding interactions and influencing metabolic stability. |

| Replacing the ester with a trifluoromethyl ketone | Increased potency as an enzyme inhibitor | Mimicking the tetrahedral transition state of ester or amide hydrolysis. |

Patent Landscape and Intellectual Property Insights for Fluorinated Aryloxyacetates

Analysis of Patent Applications for Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate and Related Compounds

While a direct patent for the specific molecule, this compound, is not prominently found in public databases, a thorough analysis of the patent landscape for structurally similar and related fluorinated aryloxyacetates reveals significant intellectual property activity. This activity is primarily concentrated in the agrochemical and pharmaceutical sectors, where the unique properties imparted by fluorine atoms are highly valued. The patents in this area generally cover novel compositions of matter, manufacturing processes, and specific applications, particularly as herbicides or as key intermediates in the synthesis of complex active ingredients.

Fluorinated phenoxyacetic acid derivatives and their esters are often pursued for their potential as herbicides. The introduction of fluorine atoms onto the phenyl ring can significantly alter the compound's biological activity, selectivity, and environmental persistence. For instance, aryloxyacetates are a known class of auxin herbicides, and fluorination is a modern strategy to develop new, more effective active ingredients within this class. researchgate.net Patents in this domain often claim a broad genus of compounds, defined by a Markush structure, which would likely include numerous substitution patterns on the phenoxy ring, including various trifluoro-isomers.

In the pharmaceutical industry, fluorinated intermediates are critical building blocks. For example, 2,4,5-trifluorophenylacetic acid is a key intermediate for the synthesis of Sitagliptin, a widely used antidiabetic drug. google.com Patents for such intermediates focus on developing efficient, scalable, and economically viable synthetic routes to ensure a reliable supply chain for the final pharmaceutical product. google.com

The table below summarizes a selection of patents for compounds structurally related to this compound, illustrating the scope of inventions in this field. These include fluorinated phenylacetic acids, phenoxy-based herbicides, and intermediates for their synthesis.

Interactive Data Table: Patents for Related Fluorinated Aryloxyacetates and Intermediates

| Patent Number | Title | Assignee/Inventor | Key Finding/Invention | Related Compound Class |

| US8835679B2 | Process for the preparation of 2,4,5-trifluorophenylacetic acid | Zach System S.P.A. | Describes a process for preparing 2,4,5-trifluorophenylacetic acid, a key intermediate for pharmaceuticals like Sitagliptin. google.com | Fluorinated Phenylacetic Acid |

| EP1667964B1 | 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs | - | Claims various phenoxyacetic acid analogs, including those with trifluoromethyl-phenoxy groups, for potential biological applications. google.com | Trifluoromethyl-Phenoxyacetic Acid Analog |

| US6159900A | Synergistic herbicidal agents | Hoechst Schering AgrEvo GmbH | Discloses synergistic herbicide compositions that may include fluorinated compounds like perfluoro-(C6-C8)-alkylphosphinic acids alongside other active ingredients. google.com | Fluorinated Herbicidal Compositions |

| CN104710308A | Synthesis method of ethyl trifluoroacetate (B77799) | Nanjing Qizheng Chemical Co., Ltd. | Details a synthesis method for ethyl trifluoroacetate, an important fluorinated organic intermediate used in medicine and pesticide synthesis. google.com | Fluorinated Ester Intermediate |

| US Patent 4,398,941 | Preparation of alkyl trifluoroacetoacetate | - | Provides a method for preparing ethyl trifluoroacetoacetate, a useful intermediate for agricultural chemicals. justia.com | Fluorinated Acetoacetate Intermediate |

Trends in Patenting Fluorinated Chemical Structures in Academia and Industry

The patenting of fluorinated chemical structures is a significant and growing trend in both industrial and academic research, driven by the transformative effect of fluorine on a molecule's physicochemical and biological properties. googleapis.com In the chemical industry, particularly in the agrochemical and pharmaceutical sectors, incorporating fluorine is a well-established strategy to enhance efficacy, metabolic stability, and lipophilicity, leading to more potent and durable products. googleapis.comagribusinessglobal.com

Industrial Trends:

Industrial patenting of fluorinated compounds is overwhelmingly dominant and is characterized by a focus on securing intellectual property for new active ingredients and the processes to manufacture them. Companies like Dow AgroSciences, Hoechst (now part of Bayer), and major pharmaceutical firms continuously file patents for novel fluorinated molecules. researchgate.net For example, the discovery of novel auxin herbicides such as florpyrauxifen-benzyl, a complex 6-aryl-picolinate, highlights the industrial effort to create next-generation products to overcome challenges like herbicide resistance. researchgate.net These patents often feature broad Markush claims that encompass a vast number of potential fluorinated structures to maximize market exclusivity. The market for generic agrochemicals is substantial, and as patents for major fluorinated products expire, it creates significant opportunities for other manufacturers, underscoring the commercial importance of these patents. spglobal.comgoogle.com The use of fluorinated surfactants in pesticide formulations to improve performance is another area of industrial patent activity, demonstrating that innovation extends beyond the active ingredient itself.

Academic Trends:

While smaller in volume compared to industry, academic patenting in fluorinated chemistry is crucial for driving fundamental innovation. Academic research often focuses on developing novel fluorination methodologies and creating new fluorinated building blocks. For instance, patents have emerged from academic institutions for new methods of [¹⁸F]fluorination, which are vital for the development of PET imaging agents. googleapis.com These foundational patents are often licensed to industrial partners for commercial development. Academic research also contributes to the discovery of new applications for fluorinated compounds, such as the development of novel fluorinated polymers for environmental remediation of per- and polyfluoroalkyl substances (PFAS), which has led to commercialization efforts. This demonstrates a clear pathway from academic discovery to industrial application and intellectual property.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies for Highly Functionalized Fluorinated Acetates

The synthesis of fluorinated phenoxyacetates traditionally relies on the Williamson ether synthesis, which involves the reaction of a phenol (B47542) with an alpha-haloacetate. wikipedia.orgmasterorganicchemistry.comgordon.edu While effective, this method can be limited by harsh reaction conditions and the availability of starting materials. Future research is focusing on more sophisticated and versatile synthetic strategies to access a wider range of functionalized fluorinated acetates with improved efficiency and selectivity.

One promising approach is the use of phase-transfer catalysis (PTC) . wikipedia.orgslideshare.netslideshare.net This methodology facilitates the reaction between the water-soluble phenoxide and the organic-soluble ethyl chloroacetate (B1199739) by employing a catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to shuttle the phenoxide into the organic phase. wikipedia.orgyoutube.com This can lead to milder reaction conditions, reduced side reactions, and easier product purification. slideshare.net

Table 1: Comparison of Conventional vs. Advanced Synthetic Approaches

| Feature | Conventional Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |

| Reaction Conditions | Often requires strong bases and high temperatures | Milder conditions, often at or near room temperature |

| Solvent System | Typically anhydrous organic solvents | Biphasic systems (e.g., water-organic) |

| Catalyst | Generally not required | Quaternary ammonium or phosphonium salts |

| Efficiency | Can be limited by solubility issues | Enhanced reaction rates and yields |

| Substrate Scope | Can be limited for sensitive functional groups | Broader tolerance of functional groups |

Furthermore, the development of novel fluorination and etherification methods is a key area of research. This includes the exploration of metal-catalyzed cross-coupling reactions and the use of advanced fluorinating agents. numberanalytics.comyoutube.com These strategies could allow for the direct and late-stage introduction of the trifluorophenoxy moiety onto a pre-functionalized acetate (B1210297) backbone, offering greater synthetic flexibility.

Deeper Computational Modeling for Mechanistic Understanding and Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding reaction mechanisms and predicting the properties of fluorinated molecules. researchgate.netnih.govrsc.orgnih.gov For Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate, DFT calculations can provide profound insights into several key areas.

Firstly, computational studies can elucidate the mechanistic details of its synthesis . By modeling the transition states of the Williamson ether synthesis, researchers can understand the factors that influence reaction rates and selectivity, such as the nature of the solvent and the base. researchgate.netrsc.org This understanding can guide the optimization of reaction conditions to improve yield and minimize byproducts.

Secondly, DFT can be used to predict the physicochemical properties of the molecule, such as its conformational preferences, electronic structure, and spectroscopic signatures (e.g., ¹⁹F NMR chemical shifts). researchgate.netrsc.org The accurate prediction of ¹⁹F NMR shifts is particularly valuable for the characterization of novel fluorinated compounds and for studying their interactions with biological targets. nih.gov

Table 2: Application of DFT in Studying this compound

| Area of Investigation | Computational Approach | Potential Insights |

| Reaction Mechanism | Transition State Theory, IRC calculations | Understanding of reaction barriers, solvent effects, and regioselectivity. researchgate.netrsc.org |

| Molecular Properties | Geometry Optimization, NBO analysis | Prediction of stable conformers, charge distribution, and dipole moment. |

| Spectroscopy | GIAO, BHandH functional | Accurate prediction of ¹⁹F and ¹³C NMR chemical shifts for structural verification. researchgate.netrsc.org |

| Biological Activity | Molecular Docking, QSAR | Prediction of binding affinity to target proteins and structure-activity relationships. nih.gov |

Finally, computational modeling can aid in the predictive design of new derivatives with enhanced biological activity. By creating in silico libraries of related compounds and using quantitative structure-activity relationship (QSAR) models, researchers can identify promising candidates for synthesis and testing, thereby accelerating the discovery process. nih.gov

Exploration of Novel Biological Targets for Fluorinated Aryloxyacetates

Aryloxyacetate derivatives have a long history of use as herbicides, primarily targeting the auxin pathway in plants. However, the emergence of herbicide-resistant weeds necessitates the discovery of compounds with novel modes of action. nih.govmdpi.comfao.orgresearchgate.net The unique electronic properties conferred by the trifluorophenyl group in this compound make it an interesting candidate for exploring new biological targets.

Recent research has identified several promising novel herbicide targets , including enzymes involved in essential amino acid biosynthesis, fatty acid metabolism, and pigment synthesis. mdpi.comencyclopedia.pub For example, enzymes such as dihydrodipicolinate synthase (DHDPS) in the lysine (B10760008) biosynthesis pathway and homogentisate (B1232598) solanesyltransferase (HST) in the plastoquinone (B1678516) biosynthesis pathway are being actively investigated as potential herbicide targets. nih.govencyclopedia.pub

Future research should involve screening this compound and its analogs against a panel of these novel targets. A combination of high-throughput screening, biochemical assays, and structural biology will be crucial in identifying new modes of action and understanding the molecular basis of their activity. The fluorinated nature of these compounds may also influence their uptake, translocation, and metabolism in plants, aspects that warrant detailed investigation. nih.gov

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. numberanalytics.comnumberanalytics.comsocietechimiquedefrance.fr For the production of this compound, several avenues for developing more sustainable routes can be explored.

One key area is the use of biocatalysis . nih.govchemrxiv.orgresearchgate.netchemrxiv.org Enzymes, such as lipases and esterases, could potentially be used for the esterification step, offering high selectivity and operating under mild, aqueous conditions. nih.gov Furthermore, engineered microorganisms could be developed to produce fluorinated precursors, reducing the reliance on traditional chemical synthesis from finite resources like fluorspar. nih.govworktribe.comworktribe.com

Another important aspect is the development of recyclable catalytic systems and the use of more environmentally benign solvents. numberanalytics.com Flow chemistry, where reagents are continuously passed through a reactor containing an immobilized catalyst, offers advantages in terms of efficiency, safety, and ease of scale-up compared to traditional batch processes. numberanalytics.com

Table 3: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Catalysis | Use of biocatalysts (e.g., lipases) or recyclable heterogeneous catalysts. numberanalytics.comnih.gov | High selectivity, mild conditions, reduced waste. |

| Renewable Feedstocks | Biosynthesis of fluorinated precursors. nih.gov | Reduced reliance on fossil fuels and mined minerals. |

| Safer Solvents | Use of water or supercritical CO₂ as reaction media. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis or flow chemistry. numberanalytics.com | Faster reaction times and lower energy consumption. |

| Waste Prevention | Atom-economical reactions that maximize the incorporation of starting materials into the final product. | Minimized byproduct formation. |

By embracing these future research directions, the scientific community can fully elucidate the potential of this compound and develop new, highly effective, and sustainable technologies based on this promising chemical scaffold.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate, and how can reaction completion be monitored?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,3,4-trifluorophenol and ethyl chloroacetate. A standard protocol includes refluxing the phenol (0.030 mol) with ethyl chloroacetate (0.032 mol) in dry acetone (40 mL) using anhydrous potassium carbonate (0.075 mol) as a base for 8 hours . Reaction progress is monitored via TLC using hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, the mixture is cooled, filtered, and purified via ether extraction and washes with 10% NaOH and water to remove residual base .

Q. How should researchers handle and purify this compound to ensure safety and purity?

- Methodological Answer : Fluorinated compounds require precautions due to potential toxicity. Use gloves and fume hoods during synthesis. Post-reaction, purification involves solvent distillation followed by liquid-liquid extraction (e.g., ether/water) to isolate the product. Washing with NaOH removes unreacted phenolic impurities . For oily products, recrystallization from ethanol or chromatography (silica gel, hexane:ethyl acetate) improves purity .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine substituent positions; NMR confirms ester and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected for : ~246.06 g/mol) .

- Elemental Analysis : Ensure carbon, hydrogen, and fluorine content aligns with theoretical values (e.g., ±0.5% deviation) .

Advanced Research Questions

Q. How can solvent and base selection influence the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., acetone, acetonitrile) enhance nucleophilicity of the phenoxide ion. Bases like KCO or CsCO (for air-sensitive reactions) improve deprotonation efficiency. For example, CsCO in dry CHCN under argon increases yields in analogous fluorinated ester syntheses by minimizing side reactions .

| Condition | Yield Impact | Reference |

|---|---|---|

| KCO/acetone | Moderate (~60-70%) | |

| CsCO/CHCN | High (~85-90%) under inert atmosphere |

Q. What strategies are effective in resolving contradictory data in fluorinated phenoxy acetate synthesis (e.g., solvent choice, reaction time)?

- Methodological Answer : Discrepancies in literature (e.g., acetone vs. methanol solvents ) can be addressed via systematic optimization:

- Design of Experiments (DoE) : Vary solvent polarity, temperature, and base equivalents.

- Kinetic Studies : Monitor intermediate formation (e.g., phenoxide ion) via IR or NMR .

- Side Reaction Analysis : Use HPLC to detect byproducts (e.g., ester hydrolysis in protic solvents) .

Q. How do electronic effects of fluorine substituents impact the reactivity of this compound in downstream reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the ester carbonyl, enhancing reactivity in nucleophilic acyl substitutions (e.g., amidation). For example, the trifluoro-phenoxy group in similar compounds lowers the LUMO energy, facilitating reactions with amines or Grignard reagents .

| Substituent | Reactivity Trend | Application Example |

|---|---|---|

| 2,3,4-Trifluoro | Increased electrophilicity | Drug conjugate synthesis |

| Non-fluorinated | Reduced activation of carbonyl | Polymer precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.